Engineered Heterologous Biosynthesis: 16-Enzyme Pathway to N-Formyldemecolcine vs. Natural Extraction
N-Formyldemecolcine is produced via an engineered 16-enzyme biosynthetic pathway in Nicotiana benthamiana, representing a fully reconstituted de novo route from simple amino acids (phenylalanine and tyrosine) [1]. In contrast, colchicine and related analogs are traditionally extracted from slow-growing Colchicum or Gloriosa plants with variable yields [2]. This engineered production platform provides a renewable, scalable alternative to plant extraction.
| Evidence Dimension | Production Method and Scalability |
|---|---|
| Target Compound Data | Engineered heterologous production via 16-enzyme pathway in N. benthamiana; yields confirmed by LC-MS |
| Comparator Or Baseline | Colchicine (CAS 64-86-8): Traditional extraction from Colchicum/ Gloriosa species; yield variability dependent on plant source and season |
| Quantified Difference | Qualitative difference: Engineered platform vs. plant extraction; yield optimization ongoing |
| Conditions | Agrobacterium-mediated transient expression in Nicotiana benthamiana leaves; 5 days post-infiltration |
Why This Matters
For researchers requiring a defined biosynthetic intermediate or a scalable source of the tropolone scaffold, N-formyldemecolcine offers a tractable engineered production route unavailable for other colchicine analogs.
- [1] Nett, R. S., Lau, W., & Sattely, E. S. (2020). Discovery and engineering of colchicine alkaloid biosynthesis. Nature, 584(7819), 148-153. View Source
- [2] Nett, R. S., Lau, W., & Sattely, E. S. (2020). Discovery and engineering of colchicine alkaloid biosynthesis. Nature, 584(7819), 148-153. PMC7958869. View Source
